(S)-methyl 6-acetamido-2-aminohexanoate hydrochloride
CAS No.:
Cat. No.: VC13780902
Molecular Formula: C9H19ClN2O3
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19ClN2O3 |
|---|---|
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | methyl (2S)-6-acetamido-2-aminohexanoate;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O3.ClH/c1-7(12)11-6-4-3-5-8(10)9(13)14-2;/h8H,3-6,10H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 |
| Standard InChI Key | JMNOFXNVXQDAED-QRPNPIFTSA-N |
| Isomeric SMILES | CC(=O)NCCCC[C@@H](C(=O)OC)N.Cl |
| SMILES | CC(=O)NCCCCC(C(=O)OC)N.Cl |
| Canonical SMILES | CC(=O)NCCCCC(C(=O)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₉H₁₉ClN₂O₃, with a molecular weight of 238.71 g/mol . Its IUPAC name, methyl (2S)-6-acetamido-2-aminohexanoate hydrochloride, reflects the (S)-configuration at the second carbon, a critical determinant of its biological activity. The structure features:
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A hexanoate backbone with an amino group at position 2.
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An acetamido substituent at position 6.
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A methyl ester at the carboxyl terminus.
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A hydrochloride salt enhancing aqueous solubility.
The stereochemistry is confirmed by the SMILES notation CC(=O)NCCCC[C@@H](C(=O)OC)N.Cl and the InChIKey JMNOFXNVXQDAED-QRPNPIFTSA-N , which encode the (S)-configuration and salt formation.
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (2S)-6-acetamido-2-aminohexanoate hydrochloride | |
| Molecular Formula | C₉H₁₉ClN₂O₃ | |
| Molecular Weight | 238.71 g/mol | |
| SMILES | CC(=O)NCCCCC@@HN.Cl | |
| InChIKey | JMNOFXNVXQDAED-QRPNPIFTSA-N | |
| CAS Number | 23735-91-3 |
Physicochemical Properties
Table 2: Comparative Properties of Hydrochloride and Parent Compound
| Property | Hydrochloride Salt | Parent Compound (CID 75488428) |
|---|---|---|
| Molecular Weight | 238.71 g/mol | 202.25 g/mol |
| Hydrogen Bond Donors | 3 | 2 |
| Solubility | High (aqueous) | Moderate |
| Stability | Enhanced via salt formation | Base form |
Synthesis and Derivative Formation
Parent Compound Preparation
The non-salt form, (S)-methyl 6-acetamido-2-aminohexanoate (CID 75488428), is synthesized via:
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Esterification: L-lysine reacts with methanol under acidic conditions to form the methyl ester.
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Acetylation: The ε-amino group is acetylated using acetic anhydride .
Hydrochloride Salt Formation
The parent compound is treated with hydrochloric acid, protonating the α-amino group to yield the crystalline hydrochloride salt. This step optimizes the compound for storage and dissolution in experimental settings.
Research Applications
Biochemical Studies
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Post-Translational Modification Studies: The acetylated lysine moiety mimics natural post-translational modifications, aiding in histone deacetylase (HDAC) research.
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Peptide Synthesis: Serves as a protected lysine derivative in solid-phase peptide synthesis to prevent side-chain reactivity.
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